Ethyl 2,5-dioxopyrrole-1-carboxylate

Beschreibung

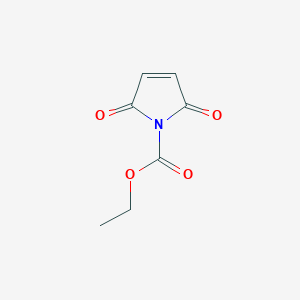

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXSQROIUORWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313039 | |

| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-49-7 | |

| Record name | Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55750-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate typically involves the cyclization of suitable precursors containing amide or imide functionalities combined with ester groups. The key step is the formation of the pyrrole ring bearing two keto groups at positions 2 and 5, and an ethyl ester substituent at the nitrogen atom.

Preparation via Reaction of Maleimide Derivatives with Ethyl Chloroformate

One of the classical methods involves the reaction of maleimide or its derivatives with ethyl chloroformate under basic conditions to introduce the ethyl carbamate moiety on the nitrogen, followed by ring closure to form the dioxopyrrole structure.

-

- Maleimide or substituted maleimides

- Ethyl chloroformate

- Base such as potassium carbonate or triethylamine

- Solvent: typically anhydrous dichloromethane or ether

- Temperature: 0°C to room temperature

- Reaction time: several hours under stirring

-

- Nucleophilic attack of the maleimide nitrogen on ethyl chloroformate forms the carbethoxy intermediate.

- Intramolecular cyclization leads to the formation of the pyrrole ring with dioxo groups at positions 2 and 5.

This method is supported by general synthetic protocols for related pyrrole derivatives and carbamate esters.

Cyclization from Pyrrole-2-carboxaldehyde Derivatives

Another approach utilizes pyrrole-2-carboxaldehyde as a starting material, which undergoes oxidation and esterification steps to yield the target compound.

-

- Starting from pyrrole-2-carboxaldehyde, oxidation is performed to introduce keto groups at positions 2 and 5.

- Esterification with ethanol or ethylating agents (e.g., ethyl chloroformate) forms the ethyl ester at the nitrogen.

- Purification by recrystallization or chromatography.

-

- Allows for selective functionalization.

- Can be adapted for substituted derivatives.

This method is consistent with synthetic routes for pyrrole esters and related compounds.

Organocatalytic Single-Step Synthesis

Recent advances have demonstrated an efficient one-step synthesis of related succinimide derivatives, which may be adapted for this compound.

- Example:

- Reaction of ethyl isobutyrate with N-phenylmaleimide in the presence of methylated L-proline as an organocatalyst.

- Achieved 96% isolated yield within 6 hours.

- The product is obtained as a white powder soluble in polar organic solvents.

This indicates that organocatalysis can be a promising route for synthesizing pyrrole-2,5-dione derivatives bearing ethyl ester groups, potentially applicable to this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The organocatalytic method provides a high-yield, efficient alternative to traditional multi-step syntheses, reducing reaction time and simplifying purification.

- The classical reaction with ethyl chloroformate is well-established but may require careful control of reaction conditions to avoid side reactions.

- Purity and characterization of the product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct formation of the dioxopyrrole ring and ester group.

- Solubility in polar organic solvents is typical for this compound, facilitating its use in further synthetic transformations.

Analyse Chemischer Reaktionen

Reaction Scheme:

-

Starting Materials:

-

Ethyl cyanoacetate

-

Aldehyde or ketone

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

-

Reaction Conditions:

-

Heating under reflux in an organic solvent (e.g., ethanol)

-

-

Expected Products:

-

Ethyl 2,5-dioxopyrrole-1-carboxylate as the main product.

-

Chemical Reactions Involving this compound

This compound participates in several significant chemical reactions due to its electrophilic nature and the presence of functional groups conducive to nucleophilic attack.

Key Reactions:

-

Nucleophilic Substitution Reactions:

-

This compound can undergo nucleophilic substitution with amines or alcohols to form amides or esters.

-

-

Michael Addition Reactions:

-

The compound can act as a Michael acceptor in reactions with nucleophiles such as thiols or amines, leading to the formation of substituted pyrroles.

-

Reaction Examples:

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Amide derivative |

| Michael Addition | This compound + Thiol | Substituted pyrrole |

Research Findings on Chemical Behavior

Recent studies have explored the reactivity of this compound in various contexts:

-

Reactivity with Nucleophiles: Research indicates that hydroxylamine can act as a binucleophile, attacking both the carbonyl and ester functionalities, leading to complex heterocyclic structures such as isoxazines .

-

Synthesis of Derivatives: The compound has been utilized in multicomponent synthesis strategies to produce a variety of derivatives with potential biological activity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2,5-dioxopyrrole-1-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of pyrrole derivatives, which have applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. The reaction involved the condensation of this compound with various amines, leading to the formation of substituted pyrroles with potential biological activity. The yields were reported to be high, indicating the efficiency of this synthetic route .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Kinase Inhibition

Research has explored the role of this compound derivatives as inhibitors of specific kinases involved in cancer progression. Modifications to the dioxopyrrole structure have resulted in compounds that exhibit promising inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target implicated in multiple cancer pathways. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the pyrrole ring for enhancing potency .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for incorporation into polymer blends used in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Photovoltaics

A recent study demonstrated the incorporation of this compound into polymeric systems aimed at improving charge transport properties in organic photovoltaic devices. The results indicated enhanced efficiency and stability of devices fabricated with these materials compared to traditional systems .

Analytical Applications

This compound has been employed as a reagent in analytical chemistry for the detection and quantification of various analytes. Its unique reactivity allows for selective derivatization processes.

Case Study: Chromatographic Analysis

In chromatographic methods, this compound has been used to derivatize amino acids and other polar compounds to enhance their detectability by mass spectrometry. This application has significant implications for biochemical analysis and quality control in pharmaceuticals .

Wirkmechanismus

The mechanism of action of ethyl 2,5-dioxopyrrole-1-carboxylate involves its interaction with biological targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2)

- Structure : Methyl groups at positions 2 and 5; ester at position 3.

- Molecular formula: C₉H₁₃NO₂; Molecular weight: 167.21 g/mol .

- Key differences :

- Lacks the dioxo groups, reducing electrophilicity compared to the target compound.

- Simpler substitution pattern, making it less reactive in cycloaddition reactions.

- Applications : Intermediate in organic synthesis, with use in dye and polymer chemistry .

Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- Structure : Bulky tert-butyl and ethoxy substituents; 4-oxo group.

- Synthesis : Derived from O-benzylation and Oxone oxidation of precursor pyrroles .

- Key differences: Steric hindrance from tert-butyl groups limits reactivity in nucleophilic substitutions. Higher molecular weight (C₁₆H₂₇NO₅, ~313.39 g/mol) due to bulky substituents .

- Applications : Used in nitroxide radical precursor synthesis .

4,5-Disubstituted Ethyl Pyrrole Derivatives (e.g., Compounds 7a–c)

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

- Structure : Cyclopenta-fused pyrrolidine ring with a 5-oxo group.

- Molecular formula: C₁₂H₁₉NO₃; Molecular weight: 225.28 g/mol .

- Key differences: Rigid bicyclic structure enhances thermal stability. Limited solubility in polar solvents due to non-planar geometry .

- Applications : Intermediate in peptide mimetics and bioactive molecule synthesis .

Comparative Data Table

Research Findings and Trends

- Reactivity : this compound exhibits higher electrophilicity due to its dioxo groups, enabling participation in Michael additions and Diels-Alder reactions, unlike dimethyl or tert-butyl analogs .

- Biological Activity: Derivatives with aromatic substituents (e.g., 3-aminophenyl) show enhanced antimalarial activity compared to non-aromatic analogs .

- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability but reduce solubility .

Biologische Aktivität

Ethyl 2,5-dioxopyrrole-1-carboxylate (EDPC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of EDPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which contributes to its biological properties. The compound features a dioxopyrrole moiety that enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of EDPC and related compounds. For instance, a study assessed the cytotoxic effects of various pyrrole derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with EDPC being among the compounds evaluated.

Case Study: Anticancer Evaluation

In a controlled experiment, A549 cells were treated with EDPC at varying concentrations. The cell viability was measured using an MTT assay after 24 hours of exposure. The findings are summarized in Table 1.

| Compound | Concentration (µM) | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| This compound | 100 | 66 | p < 0.05 |

| Cisplatin | 100 | 45 | p < 0.01 |

The results demonstrate that EDPC has a notable effect on reducing cell viability in cancer cells compared to the standard chemotherapeutic agent cisplatin.

Antimicrobial Activity

EDPC has also been investigated for its antimicrobial properties against various pathogens. A study screened the compound against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus.

Case Study: Antimicrobial Evaluation

The antimicrobial activity of EDPC was assessed using the minimum inhibitory concentration (MIC) method. The results are presented in Table 2.

| Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Klebsiella pneumoniae | 12.5 | 15 |

| Staphylococcus aureus | 25 | 10 |

These findings indicate that EDPC exhibits significant antimicrobial activity, particularly against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of EDPC can be attributed to several mechanisms:

- Cytotoxicity : The dioxopyrrole structure may interact with cellular components, leading to apoptosis in cancer cells.

- Antimicrobial Action : EDPC appears to disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antibacterial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of EDPC derivatives. Research indicates that modifications to the pyrrole ring can enhance or diminish both anticancer and antimicrobial activities.

Table 3: SAR Analysis of Pyrrole Derivatives

| Derivative | Modification | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |

|---|---|---|---|

| EDPC | None | 66 | 12.5 |

| Derivative A | Methyl substitution | 50 | 15 |

| Derivative B | Halogen substitution | 70 | 20 |

Q & A

Q. Tables for Reference

Table 1: Key Spectroscopic Benchmarks for Ethyl 2,5-dioxopyrrolidine-1-carboxylate

| Technique | Expected Data | Source |

|---|---|---|

| H NMR | δ 4.2 (q, -OCH₂CH₃), δ 2.8 (s, diketone) | |

| HRMS (ESI+) | m/z 199.0844 [M+H]⁺ (C₈H₁₁NO₄) | |

| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (diketone) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.